molecular formula C9H11ClN2O2 B8484765 3-Amino-1-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline hydrochloride CAS No. 93029-94-8

3-Amino-1-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline hydrochloride

Cat. No. B8484765
Key on ui cas rn: 93029-94-8
M. Wt: 214.65 g/mol
InChI Key: WZOBDOKCHIUXAY-UHFFFAOYSA-N
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Patent
US07276608B2

Procedure details

The title compound was prepared from 3-amino-1-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline hydrochloride (Davis, A. L., et al., J. Med. Chem., 7, 632 (1964)) according to procedures similar to those described in McCord, T. J., et al., J. Het. Chem., 9, 119 (1972), as follows. To 48% aqueous HBr solution (70 mL) was added 3-amino-1-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline hydrochloride (2.0 g, 9.3 mmol). The resulting mixture was stirred at reflux for 2 h. HPLC/MS indicated a nearly 1:1 mixture of desired product and its 8-bromo isomer plus a small amount of dibromo product. After cooling to RT, precipitate was filtered and treated with excess saturated aqueous Na2CO3 solution to make a basic (pH=10) mixture. This heterogenous mixture was extracted repeatedly with CH2Cl2. During these extractions, a substantial amount of solid remained undissolved and suspended in the aqueous layer. The combined organic extracts were dried over Na2SO4 and evaporated under vacuum. The resulting residue was chromatographed on silica gel eluted with 10% MeOH in CH2Cl2 to obtain the title compound (0.15 g). Additional title compound (0.56 g) was obtained by filtering the heterogenous aqueous layer and washing the filtered solid with water, then Et2O, and then 10% MeOH in Et2O before drying under vacuum.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
70 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][CH:3]1[CH2:12][C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[N:5](O)[C:4]1=[O:14].[BrH:15]>>[NH2:2][CH:3]1[CH2:12][C:11]2[C:6](=[CH:7][CH:8]=[C:9]([Br:15])[CH:10]=2)[NH:5][C:4]1=[O:14] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.NC1C(N(C2=CC=CC=C2C1)O)=O
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
Cl.NC1C(N(C2=CC=CC=C2C1)O)=O
Name
Quantity
70 mL
Type
reactant
Smiles
Br

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 h
Duration
2 h
ADDITION
Type
ADDITION
Details
a nearly 1:1 mixture of desired product and its 8-bromo isomer
FILTRATION
Type
FILTRATION
Details
precipitate was filtered
ADDITION
Type
ADDITION
Details
treated with excess saturated aqueous Na2CO3 solution
EXTRACTION
Type
EXTRACTION
Details
This heterogenous mixture was extracted repeatedly with CH2Cl2
EXTRACTION
Type
EXTRACTION
Details
During these extractions
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
The resulting residue was chromatographed on silica gel
WASH
Type
WASH
Details
eluted with 10% MeOH in CH2Cl2

Outcomes

Product
Name
Type
product
Smiles
NC1C(NC2=CC=C(C=C2C1)Br)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.15 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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